4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide
Overview
Description
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of biphenyl, where a bromomethyl group is attached to one phenyl ring and a carboxamide group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the bromination of 4-methyl-[1,1’-biphenyl]-2-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methyl-[1,1’-biphenyl]-2-carboxamide in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
- Reflux the mixture until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous alkaline conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substituted biphenyl derivatives (e.g., azidomethyl, thiomethyl, or alkoxymethyl biphenyls).
- Biphenyl-2-carboxylic acid.
- Biphenyl-2-amine.
Scientific Research Applications
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of drugs targeting various diseases, including cancer and infectious diseases.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4’-(Chloromethyl)-[1,1’-biphenyl]-2-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4’-(Methyl)-[1,1’-biphenyl]-2-carboxamide: Lacks the halogen substituent, affecting its reactivity and applications.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a bromomethyl and a carboxamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Biological Activity
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure with a bromomethyl group and a carboxamide functional group. This configuration is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with specific protein targets involved in cellular signaling pathways.
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating its therapeutic potential.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | TBD |
Half-life | TBD |
Volume of distribution | TBD |
Clearance | TBD |
Note: TBD = To Be Determined; specific values are currently unavailable in the literature.
Antibacterial Activity
Studies have shown that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, certain derivatives have demonstrated efficacy against Gram-positive bacteria.
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of biphenyl derivatives, researchers found that several compounds showed promising results against common bacterial strains. The study highlighted the potential of modifying the bromomethyl group to enhance activity against resistant strains.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of biphenyl carboxamides on various cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis in a dose-dependent manner. The findings suggest that further optimization of the chemical structure could lead to more potent anticancer agents.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXVFIRWRUILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570189 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-72-6 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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